Isopropyl p-tolyl sulfoxide
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Overview
Description
Isopropyl p-tolyl sulfoxide is an organic compound that belongs to the class of sulfoxides Sulfoxides are characterized by the presence of a sulfinyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl p-tolyl sulfoxide can be synthesized through the oxidation of isopropyl p-tolyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the selective formation of the sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as Baeyer-Villiger monooxygenases, which facilitate the oxidation of sulfides to sulfoxides . This method is advantageous due to its high regioselectivity and stereoselectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isopropyl p-tolyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of isopropyl p-tolyl sulfone.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfinyl oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products:
Oxidation: Isopropyl p-tolyl sulfone.
Reduction: Isopropyl p-tolyl sulfide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Isopropyl p-tolyl sulfoxide has several applications in scientific research:
Mechanism of Action
Isopropyl p-tolyl sulfoxide can be compared with other sulfoxides, such as methyl p-tolyl sulfoxide and ethyl p-tolyl sulfoxide . While these compounds share similar chemical properties, this compound is unique due to its specific steric and electronic effects, which influence its reactivity and selectivity in chemical reactions . The choice of sulfoxide in a particular application depends on the desired outcome and the specific requirements of the reaction or process.
Comparison with Similar Compounds
- Methyl p-tolyl sulfoxide
- Ethyl p-tolyl sulfoxide
- Propyl p-tolyl sulfoxide
Properties
CAS No. |
50337-53-6 |
---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C10H14OS/c1-8(2)12(11)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI Key |
WNXVEFMOQSAQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(C)C |
Origin of Product |
United States |
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